KRN-5500 is a synthetic derivative of the spicamycin class of compounds, originally isolated from the bacterium Streptomyces alanosinicus. This compound has garnered attention for its potent anti-tumor activity and is under investigation for treating various cancers, including chronic lymphocytic leukemia and multiple myeloma. KRN-5500 is recognized for its unique mechanism of action, particularly its ability to induce apoptosis in cancer cells and inhibit protein synthesis, making it a promising candidate in cancer therapeutics.
KRN-5500 is classified as a small molecule drug and is part of the investigational group. Its development stems from modifications to the spicamycin backbone, enhancing its pharmacological properties. The compound’s structure includes a variant purine nucleoside linked to a sugar unit, forming a complex that contributes to its biological activity .
The synthesis of KRN-5500 involves several key steps:
The synthetic routes for KRN-5500 include reactions that modify the spicamycin molecule through oxidation, reduction, and substitution processes. Optimizing reaction conditions such as temperature and pH is crucial for maximizing yield and purity during synthesis.
The molecular formula of KRN-5500 is C12H13NO3, with a molecular weight of 219.24 g/mol. Its IUPAC name is (3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)-phenylmethanone. The structural representation includes:
These structural details indicate the presence of an ethoxy group and an oxazole ring within the molecule, contributing to its biological activity.
KRN-5500 undergoes various chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions can vary significantly based on the reagents and conditions used, leading to metabolites that may possess different pharmacological properties.
KRN-5500 exerts its effects through multiple mechanisms:
These mechanisms highlight KRN-5500's potential as an effective therapeutic agent against various malignancies .
KRN-5500 exhibits several notable physical properties:
The chemical properties include:
These properties are essential for understanding how KRN-5500 behaves in biological systems and during synthesis .
KRN-5500 is primarily investigated for its scientific uses in oncology. Its applications include:
The ongoing research into KRN-5500 aims to elucidate its full therapeutic potential and optimize its clinical applications in cancer therapy .
KRN-5500 (CAS# 151276-95-8) is a complex semi-synthetic nucleoside antibiotic derivative with the systematic IUPAC name (2E,4E)-N-(2-(((2R,3R,4R,5R,6S)-6-((7H-purin-6-yl)amino)-2-((S)-1,2-dihydroxyethyl)-4,5-dihydroxytetrahydro-2H-pyran-3-yl)amino)-2-oxoethyl)tetradeca-2,4-dienamide. Its molecular formula is C₂₈H₄₃N₇O₇, corresponding to a molecular weight of 589.69 g/mol (exact mass: 589.3224) [1] [6] [9].
The structure features six defined stereocenters and two E-configured double bonds in the tetradecadienoyl chain, conferring significant stereochemical complexity. X-ray crystallography studies confirm the absolute configuration of the heptopyranose sugar moiety as 2R,3R,4R,5R,6S, with an additional S-configured 1,2-dihydroxyethyl side chain [1] [7]. These stereocenters are critical for biological activity, as enantiomeric rhamnose analogues lacking this configuration show drastically reduced cytotoxicity [7].
Stereochemical Configuration:
Stereocenter Position | Configuration | Functional Significance |
---|---|---|
C-2 (pyranose ring) | R | Scaffold orientation |
C-3 (pyranose ring) | R | Acylation site |
C-4 (pyranose ring) | R | Amino group attachment |
C-5 (pyranose ring) | R | Ring conformation |
C-6 (pyranose ring) | S | Purine linkage |
C-1' (side chain) | S | Diol functionality |
Isomeric Features: The (2E,4E)-tetradecadienoyl chain creates planar regions that facilitate membrane interactions. Nuclear magnetic resonance (NMR) analyses (¹H, ¹³C, DEPT) validate the trans geometry of these conjugated dienes [1] [7].
KRN-5500 is derived from spicamycin, a natural antibiotic isolated from Streptomyces alanosinicus 879-MT3. Spicamycin congeners vary in their N-acylated fatty acid chains; KRN-5500 was semi-synthesized by introducing a (2E,4E)-tetradecadienoyl group to optimize antitumor efficacy [4] [7].
The semi-synthetic route involves:
This modification significantly enhanced potency compared to earlier spicamycin derivatives. In colon cancer xenografts (COL-1), KRN-5500 achieved 93% tumor growth inhibition—surpassing mitomycin C (46% inhibition) [4]. Structure-activity relationship (SAR) studies confirm that both the diene geometry (E,E) and chain length (C14) are essential for maximal activity [4] [7].
KRN-5500 contains three pharmacologically critical domains:
6-Aminopurine Base: Binds to adenosine receptors and inhibits protein synthesis (IC₅₀ = 1.5 μM in P388 leukemia cells) [4] [6].
Bioactivity Correlation:
Functional Group | Role in Bioactivity |
---|---|
(2E,4E)-Dienamide | Membrane targeting & cellular uptake |
C-4 amino group (sugar) | Acylation site for cytotoxic activity |
C-6 purine amino group | Inhibition of protein synthesis |
Sugar hydroxyl groups | Hydrogen bonding with biological targets |
Modification studies demonstrate that:
Table: Nomenclature and Identifiers of KRN-5500
Category | Identifiers |
---|---|
Systematic Name | (2E,4E)-N-(2-(((2R,3R,4R,5R,6S)-6-((7H-purin-6-yl)amino)-2-((S)-1,2-dihydroxyethyl)-4,5-dihydroxytetrahydro-2H-pyran-3-yl)amino)-2-oxoethyl)tetradeca-2,4-dienamide |
Synonyms | SPK-241; KRN5500; NSC 650426; KRN-5500; NSC-650426 [1] [9] |
CAS Registry Number | 151276-95-8 [1] [6] |
InChI Key | LQIPDFIUPOYMPR-BKYURJJWSA-N [1] [3] |
SMILES | CCCCCCCCC/C=C/C=C/C(=O)NCC(=O)N[C@@H]1C@@HC@@HC@@HO[C@H]1C@@HCO [3] [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7